

2-Methyl-4-(trifluoromethoxy)benzaldehyde structure and properties

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Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B1304983

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An In-depth Technical Guide to **2-Methyl-4-(trifluoromethoxy)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. We will explore its molecular structure, physicochemical properties, and principles of analytical characterization. Furthermore, this guide will delve into its synthetic utility, inherent reactivity, and burgeoning applications as a key building block in modern drug discovery. The inclusion of the trifluoromethoxy group offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for developing novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethoxy ($-\text{OCF}_3$) group, in particular, has emerged as a highly sought-after substituent due to its unique electronic properties and steric profile.^[1] Unlike its trifluoromethyl ($-\text{CF}_3$) counterpart, the trifluoromethoxy

group acts as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.^[1]

2-Methyl-4-(trifluoromethoxy)benzaldehyde presents itself as a bifunctional reagent, combining the versatile reactivity of an aldehyde with the advantageous properties of the trifluoromethoxy group. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the core characteristics and applications of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure of **2-Methyl-4-(trifluoromethoxy)benzaldehyde** is characterized by a benzene ring substituted with an aldehyde group at position 1, a methyl group at position 2, and a trifluoromethoxy group at position 4. This specific arrangement of substituents dictates its reactivity and physical properties.

Caption: 2D Structure of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	886763-07-1	^[2]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	^[2]
Molecular Weight	204.15 g/mol	^[2]
Appearance	Expected to be a liquid or low-melting solid	Inferred from similar structures
Purity	Typically ≥95%	^[3]
Storage	Store under an inert atmosphere at 2-8°C	

Analytical Characterization

The structural confirmation and purity assessment of **2-Methyl-4-(trifluoromethoxy)benzaldehyde** would be routinely achieved through a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show a characteristic singlet for the aldehydic proton (CHO) between δ 9-10 ppm.[4] Aromatic protons would appear in the δ 7-8 ppm region, with splitting patterns determined by their substitution. A singlet corresponding to the three methyl (CH_3) protons would be observed in the benzylic region (δ 2-3 ppm).[4]
 - ^{13}C NMR: The carbonyl carbon of the aldehyde would produce a signal in the δ 190-200 ppm range. Signals for the aromatic carbons would also be present, with those bonded to fluorine showing characteristic splitting.
 - ^{19}F NMR: A singlet would be expected for the $-\text{OCF}_3$ group, providing unambiguous confirmation of its presence.
- Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm^{-1} would indicate the C=O stretch of the aldehyde.[4] Additional bands in the $2830\text{-}2695\text{ cm}^{-1}$ region would further confirm the aldehyde C-H stretch.[4] Strong C-F stretching bands would be observable in the $1100\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak corresponding to its molecular weight (204.15 g/mol), along with characteristic fragmentation patterns.

Synthesis and Reactivity

While specific literature on the synthesis of **2-Methyl-4-(trifluoromethoxy)benzaldehyde** is not abundant, a plausible synthetic route can be proposed based on established organometallic and oxidation chemistry. A common approach would involve the formylation of a suitable precursor.



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